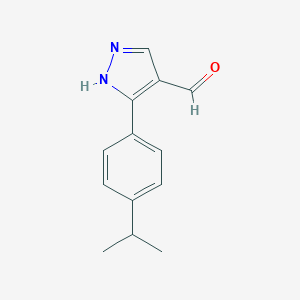

3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-propan-2-ylphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9(2)10-3-5-11(6-4-10)13-12(8-16)7-14-15-13/h3-9H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGZHZKLNLXQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3] This document details the prevalent and efficient Vilsmeier-Haack reaction approach, offering in-depth mechanistic insights, step-by-step experimental protocols, and expert analysis for researchers, chemists, and professionals in drug development. The focus is on the causality behind experimental choices to ensure reproducibility and high-yield synthesis.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged structure in modern pharmacology, integral to drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][4] The functionalization of the pyrazole ring allows for the fine-tuning of steric and electronic properties, making pyrazole carbaldehydes, such as 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde, highly versatile intermediates.[5] They serve as key precursors for the synthesis of more complex molecular architectures through reactions involving the aldehyde group, such as condensations, oxidations, and reductions.

This guide focuses on the most reliable and widely adopted method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes: a two-step sequence involving hydrazone formation followed by a Vilsmeier-Haack cyclization and formylation reaction.[2][6]

Strategic Overview of the Synthesis

The synthesis of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde is efficiently achieved through a two-stage process. The logical flow of this pathway is designed for optimal yield and purity, starting from commercially available materials.

Caption: Overall synthetic workflow for the target compound.

The primary alternative, oxidation of the corresponding (pyrazol-4-yl)methanol, is a viable but often less direct route, as it requires the prior synthesis of the alcohol intermediate. The Vilsmeier-Haack reaction offers a more convergent approach, constructing and functionalizing the heterocyclic core in a single, efficient step from the hydrazone precursor.[2]

Detailed Synthetic Protocol and Mechanistic Discussion

Step 1: Synthesis of the Hydrazone Intermediate

Causality: The initial step involves the creation of a hydrazone from 4-isopropylacetophenone. The hydrazone provides the N-N bond and the necessary carbon backbone that will ultimately form the pyrazole ring. This condensation reaction is a classic and reliable method for converting carbonyls into a substrate suitable for cyclization.

Reaction: 4-Isopropylacetophenone + Hydrazine Hydrate → [1-(4-isopropylphenyl)ethylidene]hydrazine + H₂O

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-isopropylacetophenone (e.g., 0.1 mol, 16.22 g).

-

Add ethanol (100 mL) as the solvent to fully dissolve the ketone.

-

Slowly add hydrazine hydrate (e.g., 0.12 mol, 6.0 g, 1.2 eq.) to the solution. A slight exotherm may be observed.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by hydrazine.

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

If a solid precipitates, filter the product, wash with cold water (3 x 20 mL) to remove any unreacted hydrazine hydrate, and dry under vacuum.

-

If no solid forms, concentrate the solution under reduced pressure to remove the ethanol. The resulting residue can be extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the hydrazone, which may be an oil or a low-melting solid.

Step 2: Vilsmeier-Haack Cyclization and Formylation

Causality: This is the cornerstone of the synthesis. The Vilsmeier reagent (a chloroiminium salt) is a powerful electrophile that performs a dual function.[7] First, it facilitates the cyclization of the hydrazone to form the electron-rich pyrazole ring. Second, it acts as the formylating agent, electrophilically substituting the newly formed ring at the C4 position, which is the most nucleophilic site.[8][9] Using a reagent that accomplishes both tasks in one pot significantly improves process efficiency.

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemmethod.com [chemmethod.com]

- 4. asianpubs.org [asianpubs.org]

- 5. ossila.com [ossila.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

Technical Monograph: 3-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Executive Summary

3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde represents a privileged scaffold in modern medicinal chemistry. As a functionalized pyrazole derivative, it serves as a critical "linchpin" intermediate for the divergent synthesis of bio-active heterocycles, including kinase inhibitors, COX-2 antagonists, and antimicrobial agents.

This guide provides a rigorous technical analysis of this compound, focusing on its Vilsmeier-Haack-mediated synthesis , structural reactivity , and downstream applications . Unlike generic overviews, this document is designed for the bench scientist requiring reproducible protocols and mechanistic insight.

Part 1: Chemical Identity & Structural Analysis[1]

The molecule consists of a pyrazole core substituted at the C3 position with a para-isopropylphenyl (cumene) group and at the C4 position with a formyl group. The C1 position remains unsubstituted (1H), allowing for tautomeric equilibrium and further N-alkylation.

| Property | Specification |

| IUPAC Name | 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde |

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.27 g/mol |

| Core Scaffold | 1H-Pyrazole |

| Key Functionality | C4-Formyl (Aldehyde) |

| Electronic Effect | The C4-aldehyde is electron-withdrawing, increasing the acidity of the N1-proton. |

| Physical State | Typically an off-white to pale yellow solid. |

Tautomerism and Reactivity

In solution, the 1H-pyrazole exists in tautomeric equilibrium. However, the presence of the electron-withdrawing formyl group at C4 stabilizes the specific tautomer where the double bonds are conjugated with the carbonyl, though N-substitution usually locks the structure.

Part 2: Synthetic Architecture (The "How")

The most robust and atom-economical route to 1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack Cyclization of Hydrazones . This method avoids the isolation of unstable intermediates and utilizes readily available acetophenone derivatives.

Mechanistic Pathway

The reaction proceeds via a "double Vilsmeier" sequence. The hydrazone formed from 4-isopropylacetophenone undergoes formylation at the alpha-methyl group, followed by cyclization.

Figure 1: The synthetic logic flow from acetophenone precursor to the pyrazole aldehyde target via the hydrazone intermediate.

Experimental Protocol: Vilsmeier-Haack Cyclization

Note: This protocol is scaled for 10 mmol but can be linearly scaled up.

Phase 1: Formation of the Hydrazone

-

Reagents: Dissolve 4-isopropylacetophenone (1.62 g, 10 mmol) in Ethanol (15 mL).

-

Addition: Add Hydrazine hydrate (80%, 1.5 mL, ~25 mmol) dropwise.

-

Reaction: Reflux the mixture for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Isolation: Evaporate the solvent under reduced pressure. The residue (hydrazone) is often an oil or low-melting solid. Use directly in Phase 2 without extensive purification to avoid degradation.

Phase 2: Vilsmeier-Haack Formylation/Cyclization

-

Vilsmeier Reagent Preparation: In a separate dried flask, cool anhydrous DMF (5 mL, 65 mmol) to 0°C in an ice bath.

-

POCl3 Addition: Add Phosphorus Oxychloride (

, 2.8 mL, 30 mmol) dropwise with stirring. Caution: Exothermic. Stir for 20 mins at 0°C to form the white/yellowish Vilsmeier salt. -

Substrate Addition: Dissolve the crude hydrazone from Phase 1 in minimal DMF (2 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

-

Heating: Allow the mixture to warm to room temperature, then heat to 60–70°C for 3–5 hours. The solution will typically turn deep orange/red.

-

Quench (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (~100 g) with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with saturated Sodium Acetate or Sodium Carbonate solution to pH 7–8. The product will precipitate.

-

Purification: Filter the solid, wash with copious water, and recrystallize from Ethanol or Ethanol/DMF mixtures.

Yield Expectation: 65–80% Characterization:

-

1H NMR (DMSO-d6):

9.92 (s, 1H, CHO), 8.50 (s, 1H, Pyrazole-H5), 7.8 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 2.9 (sept, 1H, CH), 1.2 (d, 6H, CH3). -

IR: ~1670 cm⁻¹ (C=O stretch), ~3200 cm⁻¹ (NH stretch).

Part 3: Reactivity Profile & Modular Derivatization

The C4-aldehyde is a versatile "chemical handle." It allows the molecule to serve as a divergence point for library generation in drug discovery.

Figure 2: Divergent synthesis pathways utilizing the C4-aldehyde handle.[1]

Key Transformations

-

Schiff Base Formation: Condensation with anilines yields aldimines, which have reported analgesic and anxiolytic properties [1].

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields push-pull alkenes, often used as Michael acceptors in covalent inhibitor design.

-

Oxidation: Conversion to the carboxylic acid allows for amide coupling, essential for expanding the molecule into the "solvent-exposed" regions of kinase binding pockets.

Part 4: Medicinal Chemistry Applications[2][3][4]

The 3-aryl-pyrazole-4-carbaldehyde scaffold is a bioisostere for several privileged structures.

Kinase Inhibition

The pyrazole NH and the C4-carbonyl oxygen can form a donor-acceptor motif that mimics the hinge-binding region of ATP. The hydrophobic isopropyl group targets the "Gatekeeper" region or hydrophobic back-pocket (Selectivity Pocket) of kinases [2].

Anti-Inflammatory (COX-2)

Diphenyl-pyrazoles are classic COX-2 pharmacophores (e.g., Celecoxib). The aldehyde group provides a vector to attach polar groups that improve solubility or selectivity, reducing cardiovascular side effects associated with traditional coxibs [3].

Antimicrobial Hybrids

Condensation of the aldehyde with thiosemicarbazide yields thiosemicarbazones, which have shown potent activity against S. aureus and M. tuberculosis by chelating metal ions essential for bacterial metalloenzymes [4].

Part 5: Safety & Handling (E-E-A-T)

While specific toxicological data for this exact derivative may be sparse, it should be handled according to the safety profile of the general class (Pyrazole-4-carbaldehydes).

-

Hazards: Acute Toxicity (Oral) Category 4.[2][3] Skin and Eye Irritant (Category 2).[2][4][5] Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).[6]

-

Handling: Use a fume hood. The Vilsmeier reagent (

) is highly corrosive and water-reactive. -

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.

References

-

Sahu, S. K., et al. (2008). "Synthesis and biological activities of some new 1-phenyl-3-(4-substituted phenyl)-1H-pyrazole-4-carbaldehydes." Asian Journal of Chemistry.

-

Kumar, R., & Parkash, V. (2008).[7] "Synthesis and biological activity of pyrazole-4-carbaldehyde derivatives." European Journal of Medicinal Chemistry, 43(2), 435-440.

-

Abdel-Wahab, B. F., et al. (2012). "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, 2012(1), 196-245.

-

Bhat, B. A., et al. (2005). "Vilsmeier-Haack reaction on hydrazones: A convenient synthesis of 4-formylpyrazoles."[8] Synthetic Communications.

-

PubChem Compound Summary. "3-phenyl-1H-pyrazole-4-carbaldehyde" (Analogous Safety Data).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. fishersci.com [fishersci.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde possesses a core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This aromatic ring is substituted at the 3-position with a 4-isopropylphenyl group and at the 4-position with a carbaldehyde (formyl) group. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[3]

-

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the pyrazole proton, and the protons of the 4-isopropylphenyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| Aldehyde (-CHO) | 9.9 - 10.2 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group. |

| Pyrazole (H5) | 8.2 - 8.5 | Singlet (s) | - | This proton is on an electron-deficient aromatic ring, leading to a downfield chemical shift. |

| Phenyl (Aromatic) | 7.7 - 7.9 | Doublet (d) | ~8.0 | Protons ortho to the pyrazole ring on the phenyl group. |

| Phenyl (Aromatic) | 7.3 - 7.5 | Doublet (d) | ~8.0 | Protons meta to the pyrazole ring on the phenyl group. |

| Isopropyl (-CH) | 3.0 - 3.2 | Septet (sept) | ~7.0 | The methine proton of the isopropyl group is split by the six equivalent methyl protons. |

| Isopropyl (-CH₃) | 1.2 - 1.4 | Doublet (d) | ~7.0 | The six equivalent methyl protons of the isopropyl group are split by the methine proton. |

| Pyrazole (N-H) | 13.0 - 14.0 | Broad Singlet (br s) | - | The N-H proton of the pyrazole ring is often broad and can exchange with deuterium in the solvent. Its chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Aldehyde (C=O) | 185 - 192 | The carbonyl carbon of the aldehyde is significantly deshielded. |

| Pyrazole (C3) | 150 - 155 | Carbon atom of the pyrazole ring attached to the phenyl group. |

| Pyrazole (C4) | 115 - 120 | Carbon atom of the pyrazole ring attached to the aldehyde group. |

| Pyrazole (C5) | 135 - 140 | Carbon atom of the pyrazole ring with an attached proton. |

| Phenyl (C-ipso) | 128 - 132 | Carbon atom of the phenyl ring directly attached to the pyrazole ring. |

| Phenyl (C-ortho) | 126 - 129 | Carbon atoms ortho to the pyrazole substituent. |

| Phenyl (C-meta) | 129 - 131 | Carbon atoms meta to the pyrazole substituent. |

| Phenyl (C-para) | 150 - 155 | Carbon atom para to the pyrazole substituent, attached to the isopropyl group. |

| Isopropyl (CH) | 34 - 38 | Methine carbon of the isopropyl group. |

| Isopropyl (CH₃) | 23 - 25 | Methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectroscopic Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Justification |

| N-H Stretch | 3200 - 3400 | Medium, Broad | Characteristic of the N-H bond in the pyrazole ring. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | C-H stretching vibrations of the pyrazole and phenyl rings. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H stretching vibrations of the isopropyl group. |

| C=O Stretch (Aldehyde) | 1670 - 1690 | Strong | Characteristic stretching vibration of the conjugated aldehyde carbonyl group.[2] |

| C=C and C=N Stretches | 1450 - 1600 | Medium to Strong | Aromatic ring stretching vibrations from both the pyrazole and phenyl rings. |

| C-H Bend (Aldehyde) | 2720 - 2820 | Weak | A characteristic overtone that, in conjunction with the C=O stretch, is indicative of an aldehyde. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate charged ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected exact mass of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (C₁₃H₁₄N₂O) is approximately 214.1106 g/mol . A high-resolution mass spectrometer should detect a peak at or very close to this m/z value.

-

Key Fragmentation Patterns: Under EI conditions, common fragmentation pathways would likely involve:

-

Loss of the formyl group (-CHO), resulting in a fragment at [M-29]⁺.

-

Loss of the isopropyl group (-C₃H₇), resulting in a fragment at [M-43]⁺.

-

Cleavage of the bond between the pyrazole and phenyl rings.

-

Visualizing the Molecular Structure and Spectroscopic Relationships

The following diagrams illustrate the structure of the target molecule and the relationships between its different components, which are fundamental to interpreting its spectroscopic data.

Caption: Molecular structure and its correlation to spectroscopic techniques.

Caption: A typical workflow for spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde. By leveraging established principles and data from analogous structures, researchers and drug development professionals can use this information as a reliable reference for the synthesis, identification, and characterization of this and related pyrazole derivatives. The presented protocols and predicted data serve as a foundational tool for further investigation into the chemical and biological properties of this important class of compounds.

References

-

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

-

Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]

-

3-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

- Bhagat, V. D., Kadam, V. S., & Shete, S. C. (2012). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5671-5675.

-

Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

-

(n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Retrieved January 31, 2026, from [Link]

-

Elkady, M. F., Abuzar, M. S., & Ali, A. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

[1]

Executive Summary

The compound 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde represents a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and agrochemicals.[1] Its utility is defined by the electrophilic C4-formyl group and the lipophilic 3-aryl moiety.[1]

Detailed analysis of its structure—specifically the interplay between the hydrogen-bond donating pyrazole -NH, the accepting formyl group, and the hydrophobic isopropylphenyl tail—dictates a distinct solubility profile. This guide provides a tiered solvent selection strategy to optimize reaction yields, purification (recrystallization), and assay formulation.

Key Takeaway: This compound exhibits "Amphiphilic-Polar" behavior.[1] It requires polar aprotic solvents for high-concentration stock solutions (>50 mM) but relies on protic solvents (alcohols) for temperature-dependent recrystallization.[1]

Physicochemical Profile & Structural Logic[1]

To predict solubility behavior without empirical waste, we must analyze the molecular descriptors.[1]

| Property | Value (Estimated/Theoretical) | Impact on Solubility |

| Molecular Weight | ~214.26 g/mol | Moderate; allows good dissolution kinetics.[1] |

| LogP (Octanol/Water) | ~2.8 – 3.2 | Lipophilic. Poor water solubility (< 0.1 mg/mL).[1] High affinity for DCM and Ethyl Acetate.[1] |

| H-Bond Donors | 1 (Pyrazole -NH) | Critical for solubility in H-bond accepting solvents (DMSO, DMF).[1] |

| H-Bond Acceptors | 2 (N2, Aldehyde O) | Facilitates solubility in alcohols via H-bonding.[1] |

| Melting Point | ~120–150 °C (Analog based) | High crystal lattice energy requires heat for dissolution in Tier 2 solvents (Ethanol).[1] |

Mechanistic Insight: The "Isopropyl Effect"

Unlike its unsubstituted phenyl analog, the 4-isopropyl group introduces significant steric bulk and hydrophobicity.[1]

Solubility Landscape: The Tiered System

The following classification is derived from structural analogs (e.g., 3-phenyl-1H-pyrazole-4-carbaldehyde) and standard medicinal chemistry solubility rules.

Tier 1: High Solubility Solvents (Stock & Reaction)

Use for: Chemical synthesis (Vilsmeier-Haack), preparing 100mM bio-assay stocks.[1]

-

Dimethyl Sulfoxide (DMSO): >100 mg/mL.[1] The primary choice for biological assays.[1]

-

Dimethylformamide (DMF): >100 mg/mL.[1] Excellent for nucleophilic substitution reactions.[1]

-

Tetrahydrofuran (THF): High solubility.[1] Good for reduction reactions.[1]

Tier 2: Temperature-Dependent Solvents (Purification)

Use for: Recrystallization and extraction.[1]

-

Ethanol/Methanol: Moderate solubility at RT; High solubility at reflux.[1]

-

Protocol: Dissolve at boiling point; cool slowly to precipitate.

-

-

Dichloromethane (DCM) / Chloroform: High solubility.[1]

-

Note: Excellent for liquid-liquid extraction from aqueous workups.[1]

-

-

Ethyl Acetate: Moderate solubility.[1] Often used in mixtures with Hexanes for flash chromatography.[1]

Tier 3: Anti-Solvents (Precipitation)

Use for: Crashing out product and maximizing yield.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).

Figure 1: Decision Matrix for Solvent Selection based on process requirements.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Gold Standard)

Purpose: To determine the exact saturation point for Process Scale-up.[1]

-

Preparation: Weigh approx. 50 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments.[1]

-

Equilibration: Vortex for 1 minute after each addition. If solid remains, sonicate for 5 minutes at 25°C.

-

Visual Check: Continue adding solvent until the solution is perfectly clear (no Tyndall effect observed with a laser pointer).

-

Calculation:

[1] -

Validation: If volume exceeds 2 mL without dissolution, the compound is considered "Sparingly Soluble" (<25 mg/mL).[1]

Protocol B: Recrystallization Strategy

Purpose: Purification from crude reaction mixtures.

-

Dissolution: Place crude solid in a flask. Add minimal Ethanol (or Methanol).[1]

-

Heating: Heat to reflux (approx. 78°C for EtOH) until fully dissolved.

-

Tip: If insolubles remain at reflux, filter hot to remove impurities.[1]

-

-

Nucleation: Remove from heat. Allow to cool to Room Temperature (RT) slowly.

-

Anti-Solvent (Optional): If no crystals form at RT, add Water dropwise until slight turbidity persists, then cool to 4°C.

-

Harvest: Filter the crystals and wash with cold Hexane or cold Ethanol/Water (1:1).

Process Safety & Stability

-

Aldehyde Reactivity: Avoid using primary amines (e.g., n-Butylamine) as solvents, as they will react with the aldehyde to form imines (Schiff bases).

-

Oxidation: The aldehyde group can oxidize to carboxylic acid if left in solution with exposure to air for prolonged periods.[1] Store DMSO stocks at -20°C under Nitrogen/Argon.

References

-

PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Arbačiauskienė, E. et al. (2011).[1][2] Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc.[1][2] Available at: [Link][1]

-

Rangaraj, P. et al. (2011).[1] 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1][3] Acta Crystallographica Section E. Available at: [Link][1]

A Predictive Analysis of the Biological Activity of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4][5] This technical guide provides a comprehensive, predictive framework for the investigation of a specific, yet underexplored, pyrazole derivative: 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde . While direct experimental data for this compound is nascent, this document, grounded in extensive literature on analogous structures, serves as a roadmap for researchers and drug development professionals. We will delve into the probable synthesis, postulate its key biological activities, and provide detailed, field-proven protocols for its evaluation. This guide is structured to empower your research and development efforts, offering a logical progression from synthesis to multifaceted biological screening.

Synthesis and Chemical Profile

The synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is well-established, typically proceeding through a Vilsmeier-Haack reaction.[6][7][8] This one-pot reaction involves the formylation and cyclization of a suitable precursor, such as an acetophenone hydrazone. For our target compound, the synthesis would logically commence from 4-isopropylacetophenone.

Proposed Synthetic Pathway

The Vilsmeier-Haack reaction provides a direct and efficient route to the desired pyrazole-4-carbaldehyde core.

Caption: Proposed synthesis of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde.

Physicochemical Properties (Predicted)

A preliminary in-silico analysis can predict the physicochemical properties of the target compound, guiding formulation and experimental design.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~214.27 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | ~2.5-3.0 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 1 (pyrazole N-H) | Potential for specific receptor interactions. |

| Hydrogen Bond Acceptors | 2 (pyrazole N, aldehyde O) | Contributes to binding affinity. |

| pKa | ~9-10 (pyrazole N-H) | Influences solubility and ionization state at physiological pH. |

Postulated Biological Activities and Mechanistic Insights

Based on extensive data for structurally similar pyrazole derivatives, we can confidently predict that 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde will exhibit promising anticancer, antimicrobial, and anti-inflammatory activities.[2][5][9]

Anticancer Potential

Pyrazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.[10][11][12] The presence of the substituted phenyl ring and the reactive carbaldehyde group in our target molecule suggests potential for significant cytotoxic activity.

-

Kinase Inhibition: Many pyrazole-based compounds are potent inhibitors of protein kinases such as EGFR, VEGFR-2, and CDKs, which are often dysregulated in cancer.[10]

-

Apoptosis Induction: The compound may trigger programmed cell death by interacting with key apoptotic pathways.

-

DNA Intercalation: The planar pyrazole ring system could potentially intercalate with DNA, disrupting replication and transcription in cancer cells.

Caption: Postulated anticancer mechanisms of action.

Antimicrobial Activity

The pyrazole scaffold is a well-recognized pharmacophore in the development of antimicrobial agents.[2][9][13] Derivatives have shown efficacy against a broad spectrum of bacteria and fungi.

It is anticipated that the title compound will exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The lipophilic isopropyl group may enhance membrane penetration, contributing to its antimicrobial effects.

Anti-inflammatory Properties

Several pyrazole derivatives are potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[14][15][16] The structural features of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde are consistent with those of known anti-inflammatory pyrazoles.

The primary mechanism is likely the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Further investigation could also reveal effects on other inflammatory mediators like cytokines and nitric oxide.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of robust and standardized in vitro assays are recommended.

Evaluation of Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability and is a standard preliminary screen for cytotoxic compounds.[17][18][19][20][21]

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT assay to determine anticancer activity.

Assessment of Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]

-

Compound Preparation: Prepare a stock solution of the test compound and make serial twofold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration, subculture the contents of the wells showing no growth onto agar plates and incubate for a further 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Evaluation of Anti-inflammatory Activity: Albumin Denaturation Assay

This in vitro assay assesses the anti-inflammatory properties of a compound by its ability to inhibit protein denaturation.[23][24][25][26]

-

Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Control Preparation: A similar volume of distilled water is used as the control. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Cooling: After heating, allow the mixtures to cool to room temperature.

-

Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Concluding Remarks and Future Directions

This technical guide provides a robust, evidence-based framework for initiating the investigation of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde as a potential therapeutic agent. The predicted anticancer, antimicrobial, and anti-inflammatory activities, grounded in the well-documented pharmacology of the pyrazole scaffold, present a compelling case for its further development. The detailed experimental protocols herein offer a clear and efficient path for the in vitro validation of these activities.

Future research should focus on a comprehensive Structure-Activity Relationship (SAR) study by synthesizing and testing a library of analogues. Promising candidates from in vitro screening should then be advanced to in vivo models to assess their efficacy, pharmacokinetic profiles, and safety. The journey from a novel chemical entity to a clinically viable drug is arduous, but the scientific rationale for exploring this particular pyrazole derivative is strong.

References

- Ali, M. A., et al. (2007). Journal of the Chilean Chemical Society, 52(4), 1344-1348.

- Al-Hourani, B. J., et al. (2022).

- Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650.

- Chen, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5139.

- Chinnaraja, D., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 22(7), 865-874.

- El-Metwaly, A. M., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Advances, 14(32), 22894-22912.

- Gaikwad, N. D., et al. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(12), 5483-5486.

- Hassan, A. A., et al. (2021). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245.

- Joshi, S. D., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

- Kaushik, N. K., et al. (2010). European Journal of Medicinal Chemistry, 45(9), 3943-3949.

- Krishnamurthy, G., et al. (2004). Indian Journal of Chemistry - Section B, 43(1), 163-167.

- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.

- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- ResearchGate. (n.d.). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method.

- Peiris, D. S. H. S., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- Rahman, H., et al. (2015). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Pharmacognosy Journal, 7(6), 361-364.

- Abdel-Aziz, S. A., et al. (2019).

- Gothwal, A., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(13), 12041-12055.

- Ríos, J. L., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Planta Medica, 88(10), 837-856.

- Tshuva, E. Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50842.

- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 162-175.

- Al-Majid, A. M., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)

- Rahman, H., et al. (2015). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Pharmacognosy Journal, 7(6), 361-364.

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Bio-protocol. (n.d.). Anticancer assay (MTT). Bio-protocol.

- Encyclopedia.pub. (2023).

- ResearchGate. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- MDPI. (2023).

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.

- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. Benchchem.

- ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.

- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.

- SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.

- Wiegand, I., et al. (2008). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future Microbiology, 3(2), 167-179.

- ResearchGate. (n.d.). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- El-Kashef, H. S., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2657.

- Kumar, A., et al. (2013). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. ISRN Organic Chemistry, 2013, 672719.

Sources

- 1. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jchr.org [jchr.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicstrive.com [academicstrive.com]

- 6. asianpubs.org [asianpubs.org]

- 7. jpsionline.com [jpsionline.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 12. srrjournals.com [srrjournals.com]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ossila.com [ossila.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. atcc.org [atcc.org]

- 21. researchgate.net [researchgate.net]

- 22. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cetjournal.it [cetjournal.it]

- 26. mdpi.com [mdpi.com]

Methodological & Application

The Versatile Virtuoso: 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde as a Cornerstone in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and synthetic accessibility have made it a cornerstone for the development of novel molecular entities. Within this esteemed class of heterocycles, 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable and versatile building block. The strategic placement of a reactive carbaldehyde group at the 4-position, flanked by a tunable 3-aryl substituent, provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and key applications of this compound, offering detailed protocols and insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Notes |

| Molecular Formula | C₁₃H₁₄N₂O | |

| Molecular Weight | 214.26 g/mol | |

| Appearance | Typically a pale yellow to off-white solid | [3] |

| Solubility | Generally soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. Limited solubility in water. | [3] |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | [3] |

Synthesis and Characterization: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] This powerful formylation reaction allows for the direct introduction of a formyl group onto an electron-rich aromatic or heterocyclic ring. The synthesis of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde typically proceeds via a two-step sequence starting from the readily available 4-isopropylacetophenone.

Logical Workflow for Synthesis

Caption: Synthetic pathway for 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde.

Step 1: Synthesis of 4-isopropylacetophenone hydrazone

Causality: The initial step involves the condensation of 4-isopropylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This transformation is crucial as the hydrazone provides the necessary N-N bond and the activated methyl group for the subsequent cyclization and formylation.

Protocol:

-

To a solution of 4-isopropylacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the hydrazone.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 4-isopropylacetophenone hydrazone, which can often be used in the next step without further purification.

Step 2: Vilsmeier-Haack Formylation

Causality: The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species attacks the electron-rich double bond of the hydrazone, leading to cyclization to form the pyrazole ring and concomitant formylation at the 4-position.[4][5]

Protocol:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (3 equivalents) and cool to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise with constant stirring, maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve the 4-isopropylacetophenone hydrazone (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 8-10 hours.[3] Monitor the reaction progress by TLC.

-

Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.[4]

-

The crude product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde.[4]

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The true utility of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde lies in the reactivity of its aldehyde functionality, which serves as a versatile handle for the construction of more complex molecular architectures.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

Causality: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. This reaction is a powerful tool for C-C bond formation and the synthesis of electron-deficient alkenes, which are themselves valuable synthetic intermediates.

Caption: Knoevenagel condensation with the title compound.

Protocol:

-

In a round-bottom flask, dissolve 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

-

Add a catalytic amount of a base such as piperidine or ammonium carbonate.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Filter the solid product, wash with cold ethanol, and dry to obtain the desired α,β-unsaturated pyrazole derivative.

Schiff Base Formation: A Bridge to Novel Heterocycles

Causality: The reaction of the pyrazole-4-carbaldehyde with primary amines readily forms Schiff bases (imines). These compounds are not only important in their own right but also serve as intermediates for the synthesis of a wide variety of other heterocyclic systems and as ligands in coordination chemistry.

Protocol:

-

Dissolve 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add the primary amine (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux the mixture for 4-8 hours.[1] The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration.

-

Wash the solid with a small amount of cold solvent and dry under vacuum.

Applications in Drug Discovery: Scaffolding for Bioactive Molecules

The derivatives of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde are of significant interest in drug discovery due to the wide range of biological activities exhibited by pyrazole-containing molecules.

Antimicrobial Agents

Schiff bases and other derivatives of pyrazole-4-carbaldehydes have demonstrated promising antibacterial and antifungal activities.[6][7] The imine linkage and the pyrazole core are thought to play a crucial role in their mechanism of action.

Hypothetical Screening Data for Schiff Base Derivatives:

| Compound | R-group on Amine | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| SB-1 | Phenyl | 16 | 32 |

| SB-2 | 4-Chlorophenyl | 8 | 16 |

| SB-3 | 4-Methoxyphenyl | 32 | 64 |

| SB-4 | 2-Hydroxyphenyl | 8 | 8 |

Note: This data is representative and intended for illustrative purposes.

Kinase Inhibitors

The pyrazole scaffold is a key component in many approved and investigational kinase inhibitors.[8][9] The ability to readily modify the substituents on the pyrazole ring allows for the fine-tuning of inhibitory activity and selectivity against various kinases implicated in cancer and inflammatory diseases. Derivatives of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde can be elaborated into complex structures that target the ATP-binding site of kinases.

Hypothetical Kinase Inhibition Data:

| Derivative Type | Target Kinase | IC₅₀ (nM) |

| Pyrazolo[3,4-d]pyrimidine | EGFR-TK | 50 |

| Aminopyrazole | JAK2 | 150 |

| Pyrazolopyridine | TBK1 | 25 |

Note: This data is representative and intended for illustrative purposes based on activities of similar pyrazole derivatives.[8][10]

COX-2 Inhibitors and Anti-Inflammatory Agents

The 1,5-diarylpyrazole structure is famously embodied in the selective COX-2 inhibitor, Celecoxib.[5] 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde provides a starting point for the synthesis of novel Celecoxib analogues, where the aldehyde can be transformed into various functional groups to probe the structure-activity relationship for COX-2 inhibition and anti-inflammatory effects.

Conclusion

3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the rich reactivity of its formyl group provide access to a vast chemical space of pyrazole derivatives. The demonstrated and potential applications of these derivatives in drug discovery, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents, underscore the importance of this compound as a key intermediate for researchers and scientists in the pharmaceutical and chemical industries. The protocols and insights provided herein serve as a comprehensive guide to unlocking the synthetic potential of this powerful molecular scaffold.

References

-

Elkady, M. F., et al. (2013). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o103. [Link]

- Shetty, S. N., et al. (2008). Synthesis and Pharmacological Activities of Some New 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 20(7), 5037-5044.

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

Gondru, R., et al. (2013). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Vitae, 20(3), 176-183. [Link]

-

Wang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. [Link]

-

Bénard, C., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2942. [Link]

-

Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

-

Palled, M. S., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 33-38. [Link]

-

Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology ePubl, 1-21. [Link]

-

Aly, A. A., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(11), 13462-13484. [Link]

-

Katariya, H. R., et al. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions, 2(1), 259-265. [Link]

-

Zheng, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]

-

Patel, K. D., et al. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry, 10, S253-S259. [Link]

-

Szabó, G., et al. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(1), 142-147. [Link]

-

Pisano, S., et al. (2019). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 8(4), 183. [Link]

-

Ghorab, M. M., et al. (2019). Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. Letters in Drug Design & Discovery, 16(10), 1136-1150. [Link]

-

Gomaa, M. S., et al. (2021). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 11(48), 30095-30113. [Link]

-

El-Damasy, D. A., et al. (2020). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 147-162. [Link]

-

El-Sayed, M. A. A., et al. (2015). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Pharmacological Reports, 67(1), 106-112. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. jpsionline.com [jpsionline.com]

- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.org.co [scielo.org.co]

- 7. scispace.com [scispace.com]

- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Synthesis of Pyrazolo[3,4-d]pyrimidines from 3-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Abstract & Strategic Overview

Pyrazolo[3,4-d]pyrimidines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Ibrutinib analogs, Src/Lck inhibitors). This application note details the synthetic conversion of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde into functionalized pyrazolo[3,4-d]pyrimidines.

While the starting aldehyde provides the essential carbon framework, direct cyclization requires specific electronic activation at the C5 position. This protocol focuses on the 5-chloro-4-formyl intermediate pathway—a robust, high-yield route that leverages the Vilsmeier-Haack product to facilitate nucleophilic aromatic substitution-cyclization (SNAr-Cyclization) with bis-nucleophiles like urea, thiourea, and guanidine.

Key Applications

-

Kinase Inhibition: Targeting Btk, Src, and EGFR pathways.

-

Anticancer Therapeutics: Development of antiproliferative agents against MCF-7 and A549 cell lines.

-

Bioisosterism: Replacement of the purine core in adenosine receptor antagonists.

Retrosynthetic Analysis & Pathway Logic

The transformation relies on the "dual-electrophile" character of the 5-chloro-3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde . The aldehyde (C4-CHO) acts as a hard electrophile, while the C5-chlorine acts as a leaving group for nucleophilic attack.

Reaction Scheme Logic

-

Activation: The 5-H pyrazole precursor is often unreactive toward cyclization. We utilize the 5-chloro derivative (typically generated in situ or isolated via Vilsmeier-Haack reaction of the corresponding pyrazolone).[1]

-

Cyclocondensation: A bis-nucleophile (e.g., Thiourea) attacks the C5-Cl (SNAr) and subsequently condenses with the C4-CHO to close the pyrimidine ring.

-

Oxidation/Rearrangement: Depending on the reagent, an oxidative step or Dimroth rearrangement may be involved to aromatize the system.

Pathway Visualization

Figure 1: Synthetic pathway converting the pyrazolone precursor via the chloro-aldehyde intermediate to the fused pyrazolo[3,4-d]pyrimidine system.[2]

Experimental Protocol

Phase 1: Preparation of the Activated Intermediate

Note: If you have purchased "3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde" commercially, verify if it is the 5-chloro derivative or the 5-H derivative. The 5-H derivative is inert to this cyclization and must be chlorinated.

Reagents:

-

3-(4-Isopropylphenyl)-1H-pyrazol-5(4H)-one (Precursor)

-

Phosphorus Oxychloride (POCl₃)

-

Dimethylformamide (DMF)

Procedure (Vilsmeier-Haack Formylation/Chlorination):

-

Setup: In a dry round-bottom flask under inert atmosphere (N₂), place anhydrous DMF (3.0 equiv) and cool to 0°C.

-

Addition: Dropwise add POCl₃ (2.5 - 3.0 equiv) while maintaining temperature < 5°C. Stir for 30 min to form the Vilsmeier reagent (white semi-solid).

-

Substrate: Dissolve the pyrazolone precursor in minimal DMF and add dropwise to the Vilsmeier reagent.

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours . Monitor TLC (Hexane:EtOAc 3:1) for disappearance of starting material.

-

Workup: Pour the reaction mixture onto crushed ice/water. Neutralize with saturated NaHCO₃ or NaOAc to pH 7–8.

-

Isolation: The 5-chloro-3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde will precipitate as a pale yellow solid. Filter, wash with water, and recrystallize from Ethanol.

Phase 2: Cyclization to Pyrazolo[3,4-d]pyrimidine

This protocol describes the synthesis of the 4-thioxo derivative using thiourea. For the 4-oxo derivative, substitute thiourea with urea (requires harsher conditions/longer reflux).

Reagents:

-

5-Chloro-3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (from Phase 1)

-

Thiourea (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt) (2.0 equiv)

-

Absolute Ethanol (Solvent)[3]

Step-by-Step Protocol:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of the chloro-aldehyde in 15 mL of absolute ethanol.

-

Reagent Addition: Add 1.2 mmol of Thiourea and 2.0 mmol of anhydrous K₂CO₃.

-

Reflux: Heat the mixture to reflux (78°C ) with vigorous stirring.

-

Checkpoint: The reaction typically requires 4–8 hours .[4] The solution often darkens as the fused system forms.

-

-

Monitoring: Check TLC (DCM:MeOH 95:5). Look for a new spot with lower R_f (more polar) and high UV activity.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into 50 mL ice-cold water.

-

Acidify slightly with dilute HCl (pH ~4–5) to precipitate the thiol/thione tautomer.

-

-

Purification: Filter the precipitate. Recrystallize from DMF/Ethanol or Dioxane.

Yield Expectation: 65–80% Appearance: Yellow to orange crystalline solid.

Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the aldehyde proton and the appearance of the pyrimidine ring signals.

| Spectroscopic Method | Diagnostic Signal (Expected) | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 13.5–14.0 ppm (br s, 1H) | NH (Pyrimidine ring, if thione tautomer) |

| δ 8.2–8.5 ppm (s, 1H) | C6-H (Pyrimidine proton) | |

| Absence of δ 9.8–10.0 ppm | Disappearance of Aldehyde (-CHO) | |

| δ 1.22 (d) & 2.90 (m) | Isopropyl group (retained) | |

| IR Spectroscopy | ~3100–3200 cm⁻¹ | N-H Stretch |

| ~1100–1200 cm⁻¹ | C=S Stretch (for thione product) | |

| Mass Spectrometry | [M+H]⁺ peak | Consistent with molecular weight of fused system |

Troubleshooting & Expert Tips

"The Reaction is Stuck"

-

Cause: The 5-chloro group is less reactive than expected due to steric hindrance from the isopropylphenyl group.

-

Solution: Switch solvent to n-Butanol or DMF and increase temperature to 110–120°C.

-

Catalyst: Add a catalytic amount of NaI (Finkelstein-like activation) to facilitate the displacement of Chloride.

"Product is Oily/Impure"

-

Cause: Incomplete cyclization or presence of unreacted thiourea.

-

Solution: Triturate the crude oil with diethyl ether or cold acetonitrile. The fused pyrimidine is typically less soluble in ether than the impurities.

Reagent Selection Guide

Figure 2: Decision tree for selecting the appropriate cyclization reagent based on the desired final pharmacophore.

References

-

Vertex AI Search. (2025).[1] Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar. Link

-

National Institutes of Health (NIH). (2024). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed Central. Link

-

National Institutes of Health (NIH). (2023). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents. PubMed Central. Link

-

ResearchGate. (2025). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Link

-

MDPI. (2025). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis and Characterization. Molbank. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

Application Note: Reductive Amination of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

This Application Note provides a comprehensive technical guide for the reductive amination of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs).

The protocol prioritizes Sodium Triacetoxyborohydride (STAB) due to its superior chemoselectivity and operational simplicity in drug discovery workflows.

Abstract

The reductive amination of 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde presents unique challenges due to the amphoteric nature of the pyrazole ring and the lipophilicity of the isopropylphenyl substituent. While traditional stepwise methods (imine isolation followed by NaBH₄ reduction) are functional, they are labor-intensive and prone to hydrolysis. This guide details a robust, one-pot protocol using Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). This method minimizes the formation of the alcohol side-product (over-reduction) and eliminates the need for imine isolation, delivering high yields (>85%) suitable for SAR (Structure-Activity Relationship) library generation.

Chemical Context & Mechanism[1][2][3][4]

The Substrate: 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde

This molecule features two distinct reactive centers relevant to this transformation:

-

C4-Formyl Group: The electrophilic site for amine condensation. It is deactivated slightly by the electron-rich pyrazole ring but remains reactive.

-

N1-Proton (Pyrazole NH): The 1H-pyrazole NH is acidic (

). In basic conditions, it can deprotonate, reducing the electrophilicity of the aldehyde. In acidic conditions, the pyridine-like N2 can protonate. Crucially, STAB reactions are weakly acidic (AcOH), which maintains the aldehyde's reactivity without fully protonating the pyrazole ring.

Reaction Mechanism (STAB Route)

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. STAB is a mild hydride donor that reduces the iminium ion much faster than the parent aldehyde, preventing the formation of the primary alcohol side product.

Figure 1: Mechanistic pathway highlighting the chemoselectivity of STAB for the iminium ion over the aldehyde.

Reagent Selection Guide

| Reagent | Suitability | Notes |

| Sodium Triacetoxyborohydride (STAB) | Recommended | Mild, selective. Does not reduce aldehydes rapidly. Allows one-pot procedure.[1][2] |

| Sodium Cyanoborohydride (NaBH₃CN) | Alternative | Effective but toxic (HCN risk). Requires pH control (pH 6). Harder workup. |

| Sodium Borohydride (NaBH₄) | Not Recommended | Too strong. Reduces aldehyde to alcohol faster than imine formation. Requires stepwise imine isolation. |

| Acetic Acid (AcOH) | Catalyst | Essential.[1][2] Promotes imine formation and buffers the STAB reaction. |

| 1,2-Dichloroethane (DCE) | Solvent (Primary) | Excellent solubility for lipophilic isopropylphenyl group. |

| THF / Methanol | Solvent (Secondary) | Use if amine salt solubility is an issue. |

Experimental Protocol

Protocol A: General One-Pot Reductive Amination (Standard)

Scale: 1.0 mmol (approx. 214 mg of aldehyde)

Materials:

-

3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (glacial) (1.0 equiv)

-

1,2-Dichloroethane (DCE) (anhydrous, 5 mL)

Step-by-Step Procedure:

-

Preparation: In a dry 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

-

Amine Addition: Add the amine (1.1 equiv).

-

Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to free the base.

-

-

Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

-

Checkpoint: The solution may turn slightly cloudy or change color as the imine forms.

-

-

Reduction: Add STAB (1.4 equiv) in one portion.

-

Caution: Mild gas evolution (H₂) may occur. Ensure the vessel is vented (e.g., needle through septum) if sealed.

-

-

Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS or TLC.

-

TLC Monitoring: The imine intermediate is often visible. Look for the disappearance of the aldehyde spot (higher R_f) and appearance of the amine (lower R_f, often streaks).

-

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

-

Extraction: Extract with DCM (3 x 10 mL).

-

Wash: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Protocol B: Stepwise Method (For Non-Nucleophilic Amines)

Use this if the amine is sterically hindered or weakly nucleophilic (e.g., anilines).

-

Imine Formation: Reflux Aldehyde + Amine + cat. AcOH in Ethanol for 4–6 hours.

-

Isolation: Cool to precipitate the imine (Schiff base). Filter and dry.

-

Reduction: Dissolve imine in MeOH. Add NaBH₄ (1.0 equiv) slowly at 0°C. Stir 1 hour.

Optimization & Troubleshooting

Decision Tree for Process Optimization:

Figure 2: Troubleshooting logic for incomplete reactions.

Common Issues:

-

Low Solubility: The isopropylphenyl group is lipophilic. If the amine is polar, the reaction may be biphasic. Switch solvent to THF/DCE (1:1) .

-

No Reaction (Steric Hinderance): If using a bulky amine, the imine formation is the rate-limiting step. Add 4Å Molecular Sieves to the reaction mixture to drive the dehydration equilibrium.

-

Over-Alkylation: If using a primary amine, there is a risk of double alkylation (two pyrazole groups on one nitrogen). Use a large excess of the amine (2–3 equiv) to favor mono-alkylation.

Characterization Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde -CHO: Disappears (typically ~9.9 ppm).

-

Benzylic -CH₂-N: Appears as a singlet or doublet around 3.8 – 4.2 ppm .

-

Isopropyl Group: Septet (~2.9 ppm) and doublet (~1.2 ppm) remain largely unchanged.

-

Pyrazole C5-H: Singlet around 7.8 – 8.2 ppm .

-

-

MS (ESI+):

-

Expect [M+H]⁺ corresponding to the target amine.